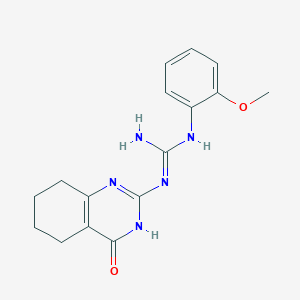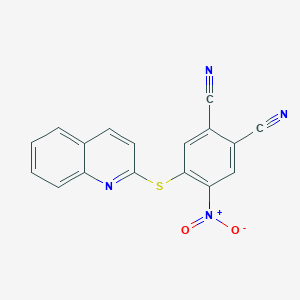![molecular formula C28H30N4O4 B11490368 N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B11490368.png)
N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE is a complex organic compound that features a quinazoline core, an adamantane moiety, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Adamantane Moiety: Adamantane derivatives can be introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline core or the adamantane moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl or adamantane moieties .
科学研究应用
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The adamantane moiety can enhance the compound’s stability and bioavailability, while the quinazoline core can interact with various biological targets .
相似化合物的比较
Similar Compounds
- N-(adamantan-1-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE is unique due to its combination of a quinazoline core, an adamantane moiety, and a phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C28H30N4O4 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
N-[4-(1-adamantylcarbamoyl)phenyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-carboxamide |
InChI |
InChI=1S/C28H30N4O4/c1-31-23-8-5-20(12-22(23)26(35)32(2)27(31)36)24(33)29-21-6-3-19(4-7-21)25(34)30-28-13-16-9-17(14-28)11-18(10-16)15-28/h3-8,12,16-18H,9-11,13-15H2,1-2H3,(H,29,33)(H,30,34) |
InChI 键 |
OCZKTYUKZQGGFL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B11490286.png)
![Ethyl 1-({2'-oxo-1',2',4,7-tetrahydrospiro[1,3-dioxepine-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11490288.png)

![2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11490290.png)
![4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide](/img/structure/B11490302.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11490306.png)
![2-fluoro-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11490312.png)
![methyl 4-{[({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B11490319.png)

![2,10,11,12,13,14-hexazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,12,14,16-heptaen-9-one](/img/structure/B11490333.png)
![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11490351.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11490355.png)

![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
